2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
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Overview
Description
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound that features a dichlorophenyl group and a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and phenylethanamine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H13Cl2N |
---|---|
Molecular Weight |
266.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H13Cl2N/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10/h1-8,14H,9,17H2 |
InChI Key |
RUQWNHGVURDYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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